molecular formula C11H18N4O5 B12895873 N-(2-Aminoethyl)cytidine CAS No. 73611-47-9

N-(2-Aminoethyl)cytidine

Cat. No.: B12895873
CAS No.: 73611-47-9
M. Wt: 286.28 g/mol
InChI Key: LIQMVHXPXMOCQP-PEBGCTIMSA-N
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Description

4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tetrahydrofuran Ring: This step involves the coupling of the pyrimidine ring with a tetrahydrofuran derivative, often using a catalyst to facilitate the reaction.

    Introduction of the Aminoethyl Group: This step typically involves the reaction of the intermediate compound with an aminoethyl reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

    Chromatographic Purification: To separate and purify the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Aminoethyl)amino)-1-(β-D-ribofuranosyl)pyrimidin-2(1H)-one: Similar structure but with a different sugar moiety.

    4-((2-Aminoethyl)amino)-1-(β-D-arabinofuranosyl)pyrimidin-2(1H)-one: Another similar compound with a different sugar component.

Uniqueness

4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73611-47-9

Molecular Formula

C11H18N4O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-(2-aminoethylamino)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H18N4O5/c12-2-3-13-7-1-4-15(11(19)14-7)10-9(18)8(17)6(5-16)20-10/h1,4,6,8-10,16-18H,2-3,5,12H2,(H,13,14,19)/t6-,8-,9-,10-/m1/s1

InChI Key

LIQMVHXPXMOCQP-PEBGCTIMSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1NCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1NCCN)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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